2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium
CAS No.:
Cat. No.: VC17583243
Molecular Formula: C40H43N2O2+
Molecular Weight: 583.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C40H43N2O2+ |
|---|---|
| Molecular Weight | 583.8 g/mol |
| IUPAC Name | 6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoic acid |
| Standard InChI | InChI=1S/C40H42N2O2/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3/p+1 |
| Standard InChI Key | MQFHWNVLHOOSOL-UHFFFAOYSA-O |
| Isomeric SMILES | CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C |
| Canonical SMILES | CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C |
Introduction
Synthesis
The synthesis of this compound likely involves a Knoevenagel condensation reaction, a common method for preparing conjugated systems. The process typically includes:
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Preparation of the benzo[e]indolium base structure: This involves alkylation of an indole derivative to introduce methyl groups at specific positions.
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Conjugation with the penta-dienyl chain: A condensation reaction between the benzo[e]indolium core and an aldehyde or ketone containing the dienyl chain.
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Carboxylic acid functionalization: Introduction of the carboxypentyl group via nucleophilic substitution or ester hydrolysis.
Photodynamic Therapy (PDT)
Due to its extended conjugation and strong absorption in the visible spectrum, this compound is a promising candidate for PDT:
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It can generate reactive oxygen species (ROS) upon light activation.
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The carboxylic acid group may enhance cellular uptake through ionic interactions.
Fluorescence Imaging
The benzo[e]indolium scaffold is known for its fluorescence properties:
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High quantum yield makes it suitable for imaging applications.
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It may act as a probe for detecting specific biological targets.
Anticancer Activity
Similar derivatives have demonstrated cytotoxic effects on cancer cells:
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The compound could induce DNA damage via ROS generation.
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Its lipophilic nature may allow it to penetrate cell membranes effectively.
Cytotoxicity
Studies on related compounds suggest that this molecule may exhibit cytotoxicity against melanoma or other cancer cell lines when activated by light.
Interaction with Metal Ions
Benzo[e]indolium derivatives often show selective binding to metal ions like Cu²⁺ or Hg²⁺, which could be exploited for sensing or therapeutic purposes .
DNA Binding
The planar structure facilitates intercalation into DNA strands, disrupting replication and transcription processes .
Research Findings on Related Compounds
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